Cas no 1157062-32-2 (4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline)

4-フルオロ-N-(1,2,3-チアジアゾール-4-イル)メチルアニリンは、有機合成化学において重要な中間体として利用される化合物です。フルオロ基とチアジアゾール環を有する特異な構造を持ち、医薬品や農薬の開発におけるキー中間体としての潜在性が高いです。特に、チアジアゾール環の電子求引性とフルオロアニリンの反応性を組み合わせた特性は、新規生物活性化合物の設計に有用です。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬としての利用が可能です。

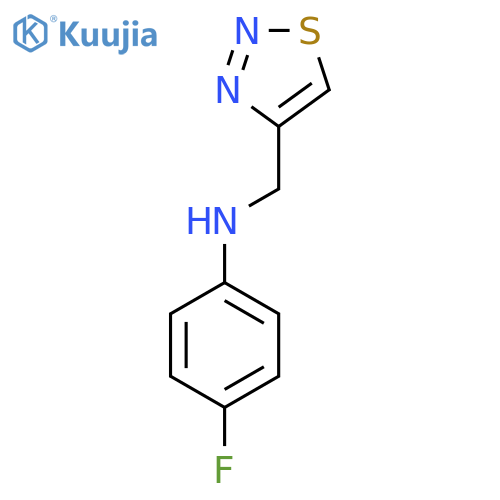

1157062-32-2 structure

商品名:4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline

4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

- 4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline

- 4-fluoro-N-(thiadiazol-4-ylmethyl)aniline

- Z445191828

- 1,2,3-Thiadiazole-4-methanamine, N-(4-fluorophenyl)-

- 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline

-

- インチ: 1S/C9H8FN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2

- InChIKey: WXLQVJPIVVQJMI-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CNC2C=CC(=CC=2)F)N=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 173

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 66

4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039634-5g |

4-Fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |

1157062-32-2 | 95% | 5g |

¥9352.0 | 2023-04-05 | |

| Enamine | EN300-166741-5.0g |

4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157062-32-2 | 95.0% | 5.0g |

$1821.0 | 2025-02-20 | |

| Enamine | EN300-166741-5000mg |

4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157062-32-2 | 90.0% | 5000mg |

$1821.0 | 2023-09-21 | |

| Enamine | EN300-166741-10000mg |

4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157062-32-2 | 90.0% | 10000mg |

$2701.0 | 2023-09-21 | |

| Enamine | EN300-166741-250mg |

4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157062-32-2 | 90.0% | 250mg |

$579.0 | 2023-09-21 | |

| 1PlusChem | 1P01AZMV-5g |

4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |

1157062-32-2 | 90% | 5g |

$2313.00 | 2023-12-26 | |

| 1PlusChem | 1P01AZMV-2.5g |

4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |

1157062-32-2 | 90% | 2.5g |

$1583.00 | 2023-12-26 | |

| Enamine | EN300-166741-1000mg |

4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157062-32-2 | 90.0% | 1000mg |

$628.0 | 2023-09-21 | |

| 1PlusChem | 1P01AZMV-1g |

4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |

1157062-32-2 | 90% | 1g |

$839.00 | 2023-12-26 | |

| Enamine | EN300-166741-0.1g |

4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline |

1157062-32-2 | 95.0% | 0.1g |

$553.0 | 2025-02-20 |

4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline 関連文献

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1157062-32-2 (4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬